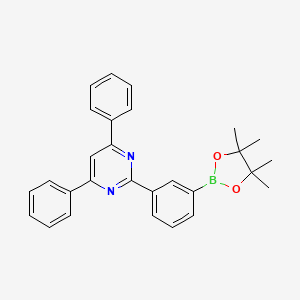

4,6-Diphenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-ジフェニル-2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ピリミジンは、ピリミジンコアにフェニル基とボロン酸エステルが置換された複雑な有機化合物です。

準備方法

合成経路と反応条件

4,6-ジフェニル-2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ピリミジンの合成は、通常、鈴木-宮浦クロスカップリング反応を伴います。この反応は、パラジウム触媒によって促進され、ボロン酸誘導体とアリールハライドのカップリングを伴います。 反応条件には、通常、トルエンまたはエタノールなどの溶媒中で、不活性雰囲気下、炭酸カリウムなどの塩基の使用が含まれます .

工業生産方法

この化合物の具体的な工業生産方法はあまり公表されていませんが、一般的なアプローチは、鈴木-宮浦クロスカップリング反応のスケールアップでしょう。これには、収率と純度を高めるために反応条件の最適化と、再結晶またはクロマトグラフィーなどの効率的な精製技術の実装が必要になります。

化学反応解析

反応の種類

4,6-ジフェニル-2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ピリミジンは、次のような様々な化学反応を起こす可能性があります。

酸化: ボロン酸エステル基は、ボロン酸を形成するために酸化される可能性があります。

還元: 特定の条件下で、フェニル基を還元することができます。

置換: この化合物は、求電子置換反応に関与することができます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: パラジウム触媒の存在下での水素ガス。

置換: 臭素または塩素などのハロゲン化剤。

主な生成物

酸化: ボロン酸誘導体の形成。

還元: 還元されたフェニル誘導体の形成。

置換: ハロゲン化ピリミジン誘導体の形成。

科学研究の応用

4,6-ジフェニル-2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ピリミジンは、いくつかの科学研究の応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

医学: 創薬開発における潜在的な用途について調査されています。

化学反応の分析

Types of Reactions

4,6-Diphenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The phenyl groups can be reduced under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of reduced phenyl derivatives.

Substitution: Formation of halogenated pyrimidine derivatives.

科学的研究の応用

4,6-Diphenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

作用機序

4,6-ジフェニル-2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ピリミジンの作用機序は、その用途によって大きく異なります。有機合成の文脈では、ボロン酸エステル基は、パラジウム触媒と安定な中間体を形成することにより、鈴木-宮浦クロスカップリング反応を促進します。 この中間体は、その後、トランスメタル化と還元的脱離を経て、所望の生成物を形成します .

類似化合物との比較

類似化合物

4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノール: 類似のボロン酸エステル基を持つが、コア構造が異なる.

4,4’-((4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)アザンジイル)ジベンザルデヒド: 類似のボロン酸エステル基を含み、類似のクロスカップリング反応で使用される.

独自性

4,6-ジフェニル-2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ピリミジンは、ピリミジンコアにフェニル基とボロン酸エステル置換基が結合していることからユニークです。このユニークな構造により、様々な化学反応に関与することができ、有機合成における汎用性の高いビルディングブロックとなります。

生物活性

4,6-Diphenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C27H26BN3O2

- Molecular Weight : 435.33 g/mol

- CAS Registry Number : 1268508-31-7

- Structure : The compound features a pyrimidine core substituted with diphenyl and dioxaborolane moieties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes crucial for disease progression in parasitic infections such as Trypanosomiasis and Leishmaniasis. For example, pyrimidines have been shown to inhibit pteridine reductase 1 (PTR1), an enzyme critical for the survival of Trypanosoma brucei .

- Anticancer Potential : Pyrimidine derivatives have demonstrated cytotoxicity against various cancer cell lines. The structural modifications, particularly the incorporation of boron-containing groups, enhance their efficacy by improving solubility and bioavailability .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antiparasitic Activity : A study focused on pyrimidine derivatives indicated that certain compounds showed significant inhibition of PTR1 activity. These findings suggest that this compound may also possess similar properties due to its structural characteristics .

- Cytotoxicity in Cancer Models : In vitro studies have demonstrated that pyrimidine derivatives can induce cell death in cancer cells. For instance, compounds structurally related to this compound were tested against human breast cancer cell lines and showed IC50 values in the low micromolar range .

- Antiviral Activity : Recent research has highlighted the antiviral potential of pyrimidine-based compounds against HIV and influenza viruses. Compounds similar to the target compound exhibited EC50 values indicating potent antiviral activity while maintaining a favorable safety profile .

特性

分子式 |

C28H27BN2O2 |

|---|---|

分子量 |

434.3 g/mol |

IUPAC名 |

4,6-diphenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine |

InChI |

InChI=1S/C28H27BN2O2/c1-27(2)28(3,4)33-29(32-27)23-17-11-16-22(18-23)26-30-24(20-12-7-5-8-13-20)19-25(31-26)21-14-9-6-10-15-21/h5-19H,1-4H3 |

InChIキー |

RPJJOOCYRZQOOQ-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。